molecular formula C5H9NO4 B1209255 threo-3-methyl-L-aspartic acid CAS No. 6061-13-8

threo-3-methyl-L-aspartic acid

Cat. No. B1209255
CAS RN: 6061-13-8
M. Wt: 147.13 g/mol
InChI Key: LXRUAYBIUSUULX-HRFVKAFMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Threo-3-methyl-L-aspartic acid is an aspartic acid derivative having a 3-methyl substituent. It is a non-proteinogenic L-alpha-amino acid and an amino dicarboxylic acid. It is a conjugate acid of a threo-3-methyl-L-aspartate(1-).

Scientific Research Applications

Enzyme Engineering for Asymmetric Synthesis

Threo-3-methyl-L-aspartic acid, as a derivative of aspartic acid, has been a subject of interest in enzyme engineering. Research by Raj et al. (2012) in "Nature Chemistry" demonstrates the engineering of methylaspartate ammonia lyase to catalyze the asymmetric synthesis of aspartic acid derivatives, including threo-3-methyl-L-aspartic acid. This process is significant for producing chiral building blocks for pharmaceuticals and biological research tools (Raj et al., 2012).

Pharmacological Characterization in Neurotransmission

A study by Fu et al. (2018) in the "Journal of Medicinal Chemistry" involved the synthesis and pharmacological characterization of L-threo-3-substituted Asp derivatives. These derivatives were found to be nonsubstrate inhibitors of excitatory amino acid transporters (EAATs), playing a role in glutamatergic neurotransmission. This study highlights the importance of threo-3-methyl-L-aspartic acid and its derivatives in neurotransmitter regulation and potential therapeutic applications (Fu et al., 2018).

Microbial Synthesis of L-threo-3-Hydroxyaspartic Acid

Hara et al. (2015) in "Applied and Environmental Microbiology" developed a novel process for synthesizing L-threo-3-hydroxyaspartic acid (a related compound to threo-3-methyl-L-aspartic acid) using microbial hydroxylase and hydrolase. This study showcases the potential for efficient and scalable production of aspartic acid derivatives through microbial means (Hara, Nakano, & Kino, 2015).

properties

CAS RN

6061-13-8

Product Name

threo-3-methyl-L-aspartic acid

Molecular Formula

C5H9NO4

Molecular Weight

147.13 g/mol

IUPAC Name

(2S,3S)-2-amino-3-methylbutanedioic acid

InChI

InChI=1S/C5H9NO4/c1-2(4(7)8)3(6)5(9)10/h2-3H,6H2,1H3,(H,7,8)(H,9,10)/t2-,3-/m0/s1

InChI Key

LXRUAYBIUSUULX-HRFVKAFMSA-N

Isomeric SMILES

C[C@@H]([C@@H](C(=O)O)N)C(=O)O

SMILES

CC(C(C(=O)O)N)C(=O)O

Canonical SMILES

CC(C(C(=O)O)N)C(=O)O

Other CAS RN

6061-13-8

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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